3-(1-Methyltriazol-4-yl)phenol 3-(1-Methyltriazol-4-yl)phenol
Brand Name: Vulcanchem
CAS No.: 1855672-27-3
VCID: VC4468733
InChI: InChI=1S/C9H9N3O/c1-12-6-9(10-11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3
SMILES: CN1C=C(N=N1)C2=CC(=CC=C2)O
Molecular Formula: C9H9N3O
Molecular Weight: 175.191

3-(1-Methyltriazol-4-yl)phenol

CAS No.: 1855672-27-3

Cat. No.: VC4468733

Molecular Formula: C9H9N3O

Molecular Weight: 175.191

* For research use only. Not for human or veterinary use.

3-(1-Methyltriazol-4-yl)phenol - 1855672-27-3

Specification

CAS No. 1855672-27-3
Molecular Formula C9H9N3O
Molecular Weight 175.191
IUPAC Name 3-(1-methyltriazol-4-yl)phenol
Standard InChI InChI=1S/C9H9N3O/c1-12-6-9(10-11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3
Standard InChI Key XPGQLFJXLJKBDY-UHFFFAOYSA-N
SMILES CN1C=C(N=N1)C2=CC(=CC=C2)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound (CAS: 1855672-27-3) has the molecular formula C₉H₉N₃O and a molecular weight of 177.19 g/mol. Its structure consists of a phenol ring substituted at the meta position with a 1-methyl-1,2,3-triazole moiety. The SMILES representation is Oc1cccc(c1)c1nnn(c1)C, and the IUPAC name is 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol .

Table 1: Key Physical Properties

PropertyValue/DescriptionSource
Melting PointNot reported (decomposes at >200°C)
Boiling PointEstimated ~300–350°C (extrapolated)
SolubilityModerate in polar solvents (e.g., DMSO)
logP~1.2 (predicted)

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Phenolic -OH: δ 9.67 (s, 1H) .

    • Triazole CH: δ 9.10 (s, 1H) .

    • Methyl group: δ 2.44 (s, 3H) .

    • Aromatic protons: δ 7.75–6.88 (m, 4H) .

  • IR (KBr): Broad -OH stretch at ~3450 cm⁻¹, triazole C=N at 1610 cm⁻¹ .

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via click chemistry, leveraging the CuAAC reaction between an alkyne-functionalized phenol and a methyl-substituted azide .

General Procedure :

  • Azide Preparation: React 3-azidophenol with methyl iodide under basic conditions.

  • Alkyne Coupling: Combine the azide with propargyl alcohol using CuSO₄·5H₂O and sodium ascorbate in a 1:1 mixture of water and tert-butanol.

  • Purification: Isolate the product via column chromatography (ethyl acetate/hexane, 3:7) with yields of 70–85% .

Table 2: Reaction Conditions and Outcomes

ParameterDetailsYield (%)
CatalystCuSO₄·5H₂O / Sodium ascorbate78
Solventtert-Butanol/H₂O (1:1)-
Temperature25°C (room temperature)-
Reaction Time12–16 hours-

Biological and Pharmacological Applications

Enzyme Inhibition

Triazole-phenol hybrids exhibit potent inhibitory activity against steroid sulfatase (STS), a therapeutic target in hormone-dependent cancers. In MCF-7 breast cancer cells, derivatives of 3-(1-methyltriazol-4-yl)phenol demonstrated IC₅₀ values as low as 0.21 nM, outperforming the reference drug Irosustat (IC₅₀ = 1.06 nM) . The methyl group enhances metabolic stability by reducing oxidative deamination .

Antimicrobial Activity

Preliminary studies on analogous triazole-phenol compounds show broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The mechanism involves disruption of microbial cell membrane integrity via hydrogen bonding with the phenolic -OH group .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the triazole’s methyl group and phenol substituents to optimize pharmacokinetics .

  • In Vivo Efficacy Trials: Evaluate antitumor activity in xenograft models of breast and prostate cancers .

  • Formulation Development: Nanoencapsulation to enhance bioavailability and reduce systemic toxicity .

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